Cas no 2138166-21-7 (1-(Benzylamino)-4-chloropent-4-en-2-one)

1-(Benzylamino)-4-chloropent-4-en-2-one 化学的及び物理的性質
名前と識別子
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- EN300-796075
- 1-(benzylamino)-4-chloropent-4-en-2-one
- 2138166-21-7
- 1-(Benzylamino)-4-chloropent-4-en-2-one
-
- インチ: 1S/C12H14ClNO/c1-10(13)7-12(15)9-14-8-11-5-3-2-4-6-11/h2-6,14H,1,7-9H2
- InChIKey: IDEVMNPBALCQRN-UHFFFAOYSA-N
- ほほえんだ: ClC(=C)CC(CNCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 223.0763918g/mol
- どういたいしつりょう: 223.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.1Ų
1-(Benzylamino)-4-chloropent-4-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796075-2.5g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
Enamine | EN300-796075-0.5g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 0.5g |
$877.0 | 2025-03-21 | |
Enamine | EN300-796075-1.0g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 1.0g |
$914.0 | 2025-03-21 | |
Enamine | EN300-796075-10.0g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 | |
Enamine | EN300-796075-0.1g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 0.1g |
$804.0 | 2025-03-21 | |
Enamine | EN300-796075-0.25g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 0.25g |
$840.0 | 2025-03-21 | |
Enamine | EN300-796075-0.05g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 0.05g |
$768.0 | 2025-03-21 | |
Enamine | EN300-796075-5.0g |
1-(benzylamino)-4-chloropent-4-en-2-one |
2138166-21-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 |
1-(Benzylamino)-4-chloropent-4-en-2-one 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
1-(Benzylamino)-4-chloropent-4-en-2-oneに関する追加情報
Comprehensive Overview of 1-(Benzylamino)-4-chloropent-4-en-2-one (CAS No. 2138166-21-7)
The compound 1-(Benzylamino)-4-chloropent-4-en-2-one (CAS No. 2138166-21-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a benzylamino group and a chloropentenone moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzyme inhibition and modulating cellular pathways.
In recent years, the demand for high-purity chemical intermediates like 1-(Benzylamino)-4-chloropent-4-en-2-one has surged due to advancements in precision medicine and green chemistry. This compound’s reactive sites allow for selective modifications, aligning with the industry’s shift toward sustainable synthesis. A growing trend in AI-driven molecular design has also highlighted its relevance, as computational models predict its utility in structure-activity relationship (SAR) studies.
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The benzylamino functional group in this compound is particularly noteworthy, as it often enhances bioavailability and target binding affinity. This aligns with current research hotspots like fragment-based drug design (FBDD), where small molecules serve as building blocks for larger therapeutics. Meanwhile, the chloropentenone segment offers reactivity for cross-coupling reactions, a key technique in catalysis research.
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In conclusion, 1-(Benzylamino)-4-chloropent-4-en-2-one represents a compelling case study in modern chemical innovation. Its dual role as a research tool and industrial intermediate underscores its value across disciplines. As the scientific community continues to explore structure optimization and application diversity, this compound is poised to remain a focal point in cutting-edge chemistry.
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